Lurasidone (Hydrochloride)

Description

Contextualization within Modern Neuropharmacology Research

Lurasidone (B1662784) is classified as an atypical antipsychotic agent. nih.gov In the landscape of neuropharmacology, its interest stems from its distinct mechanism of action, which differentiates it from many other compounds in its class. evidence-based-psychiatric-care.org Research into lurasidone contributes to the broader understanding of the complex interplay between various neurotransmitter systems, particularly the dopamine (B1211576) and serotonin (B10506) pathways, in the central nervous system. patsnap.com The study of its effects at a molecular and cellular level helps to elucidate the neurobiological underpinnings of various neuropsychiatric conditions. evidence-based-psychiatric-care.org

Rationale for Continued Investigation of Lurasidone (Hydrochloride) Mechanisms

The rationale for the ongoing investigation into lurasidone's mechanisms is multifaceted. A primary driver is its unique receptor-binding profile. evidence-based-psychiatric-care.org Lurasidone exhibits high affinity for dopamine D2, serotonin 5-HT2A, and serotonin 5-HT7 receptors, where it acts as an antagonist. nih.govdrugbank.com It also functions as a partial agonist at serotonin 5-HT1A receptors. nih.govdrugbank.com This combination of activities is thought to be central to its pharmacological effects. dovepress.com

Furthermore, its negligible affinity for histamine (B1213489) H1 and muscarinic M1 receptors is a key area of research, as this characteristic is linked to a lower incidence of certain side effects commonly associated with other antipsychotic agents, such as sedation and weight gain. evidence-based-psychiatric-care.orgresearchgate.net Continued research aims to further unravel how this specific receptor interaction profile translates into its observed effects in both preclinical and clinical models. evidence-based-psychiatric-care.orgpatsnap.com Investigations into its influence on neuronal plasticity and gene expression, including its effects on brain-derived neurotrophic factor (BDNF), are also active areas of research. evidence-based-psychiatric-care.org

Data Tables

Table 1: Receptor Binding Affinities of Lurasidone

| Receptor | Affinity (Ki, nM) | Functional Activity |

| Dopamine D2 | 0.994 - 1.7 | Antagonist |

| Serotonin 5-HT2A | 0.47 - 2.0 | Antagonist |

| Serotonin 5-HT7 | 0.495 - 2.10 | Antagonist |

| Serotonin 5-HT1A | 6.38 - 6.8 | Partial Agonist |

| Alpha-2C Adrenergic | 10.8 - 16.2 | Antagonist |

| Histamine H1 | >1000 | Negligible |

| Muscarinic M1 | >1000 | Negligible |

Data sourced from multiple studies. nih.govdrugbank.comcambridge.orgfda.govacs.org

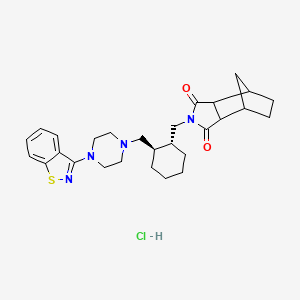

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36N4O2S.ClH/c33-27-24-18-9-10-19(15-18)25(24)28(34)32(27)17-21-6-2-1-5-20(21)16-30-11-13-31(14-12-30)26-22-7-3-4-8-23(22)35-29-26;/h3-4,7-8,18-21,24-25H,1-2,5-6,9-17H2;1H/t18?,19?,20-,21-,24?,25?;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEKCRUIRPWNMLK-JQPVBIIXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)C6C7CCC(C7)C6C5=O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)C6C7CCC(C7)C6C5=O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H37ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

529.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Chemistry and Process Development for Lurasidone Hydrochloride

Established Synthetic Routes to Lurasidone (B1662784) (Hydrochloride)

The foundational synthetic strategies for Lurasidone hydrochloride typically involve the convergent assembly of three key molecular fragments. These core building blocks are:

A C2-symmetric trans-1,2-disubstituted cyclohexane (B81311) derivative, such as ((1R,2R)-cyclohexane-1,2-diyl)dimethanol. tandfonline.com

A piperazine (B1678402) benzothiazole (B30560) moiety, specifically 3-(piperazin-1-yl)benzo[d]isothiazole. google.com

A bicycloheptane (B81988) fused succinimide, such as (3aR,4S,7R,7aS)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione. google.com

The initial synthesis disclosed in U.S. Patent No. 5,532,372 began with racemic trans-1,2-cyclohexanedicarboxylic acid. epo.orggoogle.com This process involved the reduction of the dicarboxylic acid to form 1,2-bis(hydroxymethyl)cyclohexane, which was then converted to its corresponding dimesylate derivative, trans-1,2-bis(methanesulfonyloxymethyl)cyclohexane, by reacting it with a methane (B114726) sulfonyl halide. epo.org This activated intermediate was subsequently reacted with 1-(1,2-benzisothiazol-3-yl)piperazine to yield a spirocyclic quaternary ammonium (B1175870) intermediate, specifically trans-3a,7a-octahydroisoindolium-2-spiro-1'-[4'-(1,2-benzisothiazol-3-yl)]piperazine methanesulfonate. epo.org The final step involved the alkylation of bicyclo[2.2.1]heptane-2-exo-3-exo-dicarboximide with this spiro intermediate to form racemic lurasidone base. epo.org The desired enantiomer was then obtained through resolution using tartaric acid. epo.org

A common industrial-scale route involves the condensation reaction between (3aR,7aR)-4'-(1,2-Benzisothiazol-3-yl)octahydrospiro[2H-isoindole-2,1'-piperazinium] Methanesulfonate and (3aR,4S,7R,7aS)4,7-Methano-1H-isoindole-1,3(2H)-dione. chemicalbook.com This reaction is typically carried out in a solvent like toluene (B28343) in the presence of a base such as potassium carbonate at elevated temperatures. google.comchemicalbook.com After the reaction is complete, the lurasidone base is isolated and then converted to the hydrochloride salt by treatment with hydrochloric acid in a suitable solvent like isopropanol. google.comchemicalbook.com

The key steps in a representative established synthesis are outlined below:

| Step | Reactants | Reagents/Conditions | Product |

| 1. Mesylation | (1R,2R)-cyclohexane-1,2-diyldimethanol | Methane sulfonyl halide | (1R,2R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane |

| 2. Spirocyclization | (1R,2R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane, 3-(piperazin-1-yl)benzo[d]isothiazole | Sodium Carbonate, Acetonitrile (B52724) | trans-3a,7a-octahydroisoindolium-2-spiro-1'-[4'-(1,2-benzisothiazol-3-yl)]piperazine methanesulfonate |

| 3. N-Alkylation | Spiro intermediate from Step 2, bicyclo[2.2.1]heptane-2-exo-3-exo-dicarboximide | Potassium Carbonate, Dibenzo-18-crown-6 (B77160), Xylene (reflux) | Lurasidone (racemic base) |

| 4. Salt Formation | Lurasidone base | Hydrochloric Acid, Isopropanol/Acetone | Lurasidone Hydrochloride |

Optimization Strategies for Lurasidone (Hydrochloride) Synthesis Processes

The initial synthetic routes for Lurasidone, while effective, presented several challenges for large-scale industrial production, including the use of hazardous reagents, expensive catalysts, and purification methods not amenable to manufacturing. epo.orggoogle.com Consequently, significant efforts have been directed toward process optimization to enhance efficiency, reduce costs, and improve the environmental footprint.

Key areas of optimization have included:

Avoidance of Hazardous Reagents: The original synthesis employed lithium aluminum hydride (LiAlH4) for the reduction of dicarboxylic acid, a highly pyrophoric reagent that poses significant handling risks on an industrial scale. epo.orgguidechem.com Alternative, safer reducing agents have been explored.

Elimination of Expensive Catalysts: Early methods utilized dibenzo-18-crown-6 as a phase transfer catalyst, which is costly and contributes to production expenses. epo.orgguidechem.com Optimized processes have sought to eliminate the need for such catalysts. epo.org

Improved Purification Methods: The reliance on column chromatography for purification in early syntheses is impractical and not economically viable for large-scale production. epo.org Newer processes focus on isolating intermediates and the final product through crystallization, which is more scalable. google.com

Alternative Bases and Reaction Conditions: The choice of base in the condensation step is critical for minimizing byproduct formation. Strategies have included replacing sodium or potassium carbonate with dibasic potassium phosphate (B84403) in the presence of a small amount of water. google.com Another approach uses insoluble inorganic bases, such as calcium hydroxide (B78521), which can be easily separated by filtration and helps produce a purer intermediate, leading to a final product with purity exceeding 99%. google.com

Cost-Effective Reagents: The use of inexpensive and low-toxicity reagents like ammonium acetate (B1210297) and calcium hydroxide has been implemented to reduce costs and environmental impact. google.com

| Optimization Strategy | Original Method | Optimized Method | Advantage of Optimization |

| Reducing Agent | Lithium Aluminium Hydride (LiAlH4) epo.org | Alternative reducing agents (e.g., Red-Al) tandfonline.com | Avoids highly pyrophoric and hazardous reagent, improving industrial safety. epo.org |

| Catalyst | Dibenzo-18-crown-6 epo.org | Catalyst-free or use of cheaper alternatives epo.org | Reduces production costs significantly. epo.org |

| Purification | Column Chromatography epo.org | Crystallization of an organic acid salt (e.g., oxalate) google.com | More scalable, efficient, and cost-effective for industrial production. epo.orggoogle.com |

| Base Selection | Sodium Carbonate epo.org | Dibasic potassium phosphate google.com or insoluble bases like Ca(OH)₂ google.com | Reduces byproduct formation, increases yield and purity, and simplifies workup. google.comgoogle.com |

Characterization and Study of Synthesis-Related Impurities and Byproducts of Lurasidone (Hydrochloride)

Ensuring the purity of Lurasidone hydrochloride is critical for its use as an active pharmaceutical ingredient (API). Impurities can arise from various sources during the synthetic process, including unreacted starting materials, intermediates, byproducts from side reactions, and degradation products. veeprho.com Regulatory bodies like the ICH, FDA, and EMA have strict guidelines for the control of these impurities. veeprho.com

Synthesis-related impurities in Lurasidone can be broadly categorized as:

Process-Related Impurities: These include unreacted raw materials from the benzisothiazole or isoindole ring synthesis, residual solvents, and byproducts from the key coupling and amidation steps. veeprho.com For instance, a carbonate impurity has been described as a byproduct in syntheses using carbonate bases. google.com

Degradation Impurities: Lurasidone can degrade under certain stress conditions. It has been shown to be unstable under photolytic, alkaline, and oxidative stress, while remaining relatively stable to acidic and thermal stress. nih.gov The isoindole-1,3-dione ring is particularly susceptible to alkaline hydrolysis, and the benzisothiazole ring can undergo oxidation. nih.gov

Advanced analytical techniques are employed to separate and characterize these impurities. A liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) method has been developed for the separation and characterization of both process-related and forced degradation products. nih.gov In one study, fourteen related compounds were identified, nine of which had not been previously reported. nih.gov The identification was based on accurate mass measurements of parent and product ions. nih.gov

Furthermore, specific potential genotoxic impurities (GTIs) have been identified and quantified using sensitive methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net Two such impurities are 3-(1-piperazinyl)-1,2-benzisothiazole (B29119) (PBI) and 4-chloro-1,2-benzisothiazole (CBI), which are related to the synthesis of Lurasidone. researchgate.net

| Impurity Type | Example | Potential Source | Analytical Method |

| Process-Related | Carbonate byproduct google.com | Use of carbonate bases in condensation step google.com | HPLC, LC-MS |

| Process-Related (GTI) | 3-(1-piperazinyl)-1,2-benzisothiazole (PBI) researchgate.net | Intermediate in the synthesis of the piperazine benzothiazole moiety researchgate.net | LC-MS/MS researchgate.net |

| Degradation | Hydrolysis products nih.govnih.gov | Alkaline stress conditions nih.govnih.gov | LC-QTOF-MS nih.gov |

| Degradation | Oxidation products nih.govnih.gov | Oxidative stress conditions nih.govnih.gov | LC-QTOF-MS nih.gov |

Development of Novel Methodologies for Lurasidone (Hydrochloride) Synthesis

Research into novel synthetic methodologies for Lurasidone hydrochloride aims to further improve upon existing processes by enhancing efficiency, purity, and stereoselectivity while reducing steps and costs.

One innovative approach involves a process that prepares the lurasidone base in a reaction system free from inorganic salts, thereby avoiding related byproducts. google.com In this method, the crude lurasidone base is purified by converting it into an addition salt with an organic carboxylic acid, such as oxalic acid. google.com This lurasidone oxalate (B1200264) salt is easily crystallized to a high degree of purity. google.com The purified oxalate salt is then converted to the final lurasidone hydrochloride product. google.com This strategy provides a highly efficient purification step that avoids chromatography and the issues associated with inorganic salt removal. google.com

Receptor Pharmacology and Molecular Mechanisms of Lurasidone Hydrochloride

In Vitro Ligand Binding Profiles and Affinities of Lurasidone (B1662784) (Hydrochloride)

The therapeutic effects and side-effect profile of lurasidone are largely dictated by its affinity for a range of central nervous system receptors. Lurasidone exhibits high affinity for specific dopamine (B1211576) and serotonin (B10506) receptor subtypes, moderate affinity for certain adrenergic receptors, and notably low affinity for histaminergic and muscarinic receptors, which is thought to contribute to its favorable tolerability profile regarding certain side effects like sedation and weight gain. evidence-based-psychiatric-care.org

Lurasidone demonstrates a high binding affinity for dopamine D2 receptors, a key target for antipsychotic medications. drugbank.comnih.gov This interaction is fundamental to its therapeutic effects in psychotic disorders. Research indicates that lurasidone's affinity for the D2 receptor is potent, with reported Ki values of approximately 0.994 nM to 1.68 nM. drugbank.comcambridge.org In addition to its high affinity for D2 receptors, lurasidone also interacts with D3 receptors, though with a slightly lower affinity. researchgate.net Notably, lurasidone is characterized by a lack of significant affinity for the dopamine D4 receptor, a feature that may contribute to its cognitive-enhancing effects. nih.gov

Table 1: Lurasidone Binding Affinities for Dopamine Receptors

| Receptor Subtype | Binding Affinity (Ki, nM) |

|---|---|

| D2 | 0.994 - 1.68 drugbank.comcambridge.org |

| D3 | Lower affinity than D2 researchgate.net |

| D4.4 | Negligible nih.gov |

Lurasidone possesses a complex and high-affinity binding profile for several serotonin (5-HT) receptor subtypes. It is a potent antagonist at 5-HT2A receptors, with a Ki value of approximately 0.47 nM to 2.03 nM. drugbank.comcambridge.org This 5-HT2A antagonism, in conjunction with D2 receptor blockade, is a hallmark of atypical antipsychotics. drugbank.com

Furthermore, lurasidone exhibits a particularly high affinity for the 5-HT7 receptor, acting as an antagonist with a Ki value around 0.495 nM to 0.5 nM. evidence-based-psychiatric-care.orgdrugbank.com This strong 5-HT7 receptor antagonism is a distinguishing feature of lurasidone and is thought to contribute to its pro-cognitive and antidepressant properties. evidence-based-psychiatric-care.orgpsychscenehub.com

Lurasidone also demonstrates a high affinity for the 5-HT1A receptor, where it functions as a partial agonist. nih.govresearchgate.net The reported Ki value for this interaction is approximately 6.38 nM to 6.8 nM. evidence-based-psychiatric-care.orgdrugbank.com The partial agonism at 5-HT1A receptors is believed to contribute to the anxiolytic and antidepressant effects of the compound. researchgate.net In contrast, lurasidone shows weak or negligible affinity for 5-HT1B, 5-HT3, and 5-HT4 receptors.

Table 2: Lurasidone Binding Affinities for Serotonin Receptors

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity |

|---|---|---|

| 5-HT1A | 6.38 - 6.8 evidence-based-psychiatric-care.orgdrugbank.com | Partial Agonist nih.govresearchgate.net |

| 5-HT2A | 0.47 - 2.03 drugbank.comcambridge.org | Antagonist evidence-based-psychiatric-care.orgresearchgate.net |

| 5-HT7 | 0.495 - 0.5 evidence-based-psychiatric-care.orgdrugbank.com | Antagonist evidence-based-psychiatric-care.orgresearchgate.net |

| 5-HT1B | Weak/Negligible | N/A |

| 5-HT3 | Weak/Negligible | N/A |

| 5-HT4 | Weak/Negligible | N/A |

Lurasidone interacts with adrenergic receptors, albeit with generally lower affinity compared to its primary dopamine and serotonin targets. It displays moderate affinity for the α2C-adrenergic receptor, with a reported Ki of 10.8 nM. evidence-based-psychiatric-care.orgdrugbank.com Its affinity for α1A and α2A adrenergic receptors is considered low to moderate, with Ki values of approximately 48 nM and 41 nM, respectively. evidence-based-psychiatric-care.org The antagonism at these receptors may play a role in some of the compound's therapeutic effects and side-effect profile. researchgate.netresearchgate.net

Table 3: Lurasidone Binding Affinities for Adrenergic Receptors

| Receptor Subtype | Binding Affinity (Ki, nM) |

|---|---|

| α1A | ~48 evidence-based-psychiatric-care.org |

| α2A | ~41 evidence-based-psychiatric-care.org |

| α2C | 10.8 evidence-based-psychiatric-care.orgdrugbank.com |

A significant aspect of lurasidone's pharmacological profile is its very low to negligible affinity for histamine (B1213489) H1 and muscarinic M1 receptors. evidence-based-psychiatric-care.orgdrugbank.comnih.gov The IC50 values for both H1 and M1 receptors are reported to be greater than 1000 nM. cambridge.org This lack of significant binding to these receptors is thought to underlie the low incidence of side effects such as sedation, weight gain, and anticholinergic effects (e.g., dry mouth, constipation) that are often associated with other antipsychotic medications. evidence-based-psychiatric-care.orgnih.gov

Functional Activity and Receptor Agonism/Antagonism of Lurasidone (Hydrochloride)

Beyond its binding affinity, the functional activity of lurasidone at its target receptors determines its ultimate pharmacological effect. Lurasidone acts as an antagonist at several key receptors while exhibiting partial agonist activity at another.

Lurasidone functions as a potent antagonist at dopamine D2 receptors. evidence-based-psychiatric-care.orgnih.govresearchgate.net This antagonism is a core mechanism for its antipsychotic efficacy, as it modulates dopaminergic neurotransmission in the mesolimbic pathway of the brain. The blockade of D2 receptors is a well-established mechanism for alleviating the positive symptoms of schizophrenia. drugbank.com In vitro functional assays have consistently demonstrated the antagonistic properties of lurasidone at the D2 receptor. nih.gov

Serotonin 5-HT2A Receptor Antagonism

Lurasidone (Hydrochloride) is an atypical antipsychotic agent that demonstrates potent antagonist activity at the serotonin 5-HT2A receptor. patsnap.comdrugbank.com This action is a cornerstone of its "atypical" classification, a feature shared with other second-generation antipsychotics. evidence-based-psychiatric-care.org The antagonism of 5-HT2A receptors is believed to work in concert with dopamine D2 receptor blockade to achieve its therapeutic effects. patsnap.com Specifically, this dual action is thought to be integral in mitigating the positive symptoms of schizophrenia, such as hallucinations and delusions. patsnap.com

The high affinity of lurasidone for the 5-HT2A receptor is a key component of its pharmacological profile. nih.govpediatriconcall.com Research indicates a strong binding affinity, with a reported Ki (inhibition constant) value of approximately 0.47 nM to 2.0 nM. drugbank.comevidence-based-psychiatric-care.org This potent blockade of 5-HT2A receptors is also hypothesized to contribute to a reduction in the negative symptoms of schizophrenia, including social withdrawal and apathy. patsnap.com Furthermore, antagonism at this receptor may help to lessen the extrapyramidal side effects that are more commonly associated with agents that primarily rely on D2 receptor antagonism. patsnap.comdrugbank.com

Serotonin 5-HT7 Receptor Antagonism and its Role in Neuropharmacology

A distinguishing feature of lurasidone's receptor pharmacology is its high-affinity antagonism of the serotonin 5-HT7 receptor. nih.govnih.gov Compared to other atypical antipsychotics, lurasidone exhibits one of the highest binding affinities for this receptor, with Ki values reported to be as low as 0.495 nM to 0.5 nM. drugbank.comevidence-based-psychiatric-care.org This potent 5-HT7 receptor blockade is believed to contribute significantly to lurasidone's neuropharmacological profile, particularly its effects on mood and cognition. patsnap.comnih.gov

The antagonism of 5-HT7 receptors by lurasidone has been implicated in its antidepressant and cognitive-enhancing properties. nih.govnih.gov Preclinical studies have shown that 5-HT7 receptor antagonists can produce antidepressant-like responses. nih.gov In animal models, the pro-cognitive effects of lurasidone, specifically the amelioration of learning and memory deficits induced by the NMDA receptor antagonist MK-801, were shown to be dependent on its 5-HT7 receptor antagonism. nih.gov These effects were blocked by the administration of a 5-HT7 receptor agonist, highlighting the critical role of this mechanism in lurasidone's action. nih.gov This activity may contribute to its pharmacological effects in patients with schizophrenia and bipolar depression. nih.govnih.gov Chronic administration of lurasidone may lead to the desensitization of 5-HT7 receptors, which in turn enhances serotonergic transmission. mdpi.com

| Receptor | Binding Affinity (Ki, nM) | Reference |

|---|---|---|

| Serotonin 5-HT7 | 0.5 | evidence-based-psychiatric-care.org |

| Dopamine D2 | 1.6 | evidence-based-psychiatric-care.org |

| Serotonin 5-HT2A | 2.0 | evidence-based-psychiatric-care.org |

| Serotonin 5-HT1A | 6.8 | evidence-based-psychiatric-care.org |

| Adrenergic α2C | 10.8 | drugbank.comevidence-based-psychiatric-care.org |

| Adrenergic α2A | 41 | evidence-based-psychiatric-care.org |

| Adrenergic α1 | 48 | evidence-based-psychiatric-care.org |

Serotonin 5-HT1A Receptor Partial Agonism and Related Mechanisms

In addition to its antagonist properties, lurasidone functions as a partial agonist at the serotonin 5-HT1A receptor, with a binding affinity (Ki) of approximately 6.38 nM to 6.8 nM. drugbank.comevidence-based-psychiatric-care.org This partial agonism is another crucial element of its multifaceted mechanism of action, contributing to its potential anxiolytic and antidepressant effects. patsnap.comnih.gov The interaction with 5-HT1A receptors is thought to modulate serotonergic activity, which is often dysregulated in mood disorders. mdpi.com

Adrenergic α2C Receptor Antagonism

Antagonism of α2C adrenergic receptors is hypothesized to enhance both noradrenergic and dopaminergic transmission, particularly in the prefrontal cortex. patsnap.com By blocking these presynaptic autoreceptors, lurasidone may increase the release of norepinephrine and dopamine, which could potentiate its antidepressant and pro-cognitive effects. This mechanism provides an additional pathway, distinct from its primary serotonergic actions, through which lurasidone may exert its clinical benefits. patsnap.comnih.gov

Downstream Molecular and Cellular Mechanisms Modulated by Lurasidone (Hydrochloride)

Beyond its direct interactions with neurotransmitter receptors, the therapeutic actions of lurasidone (Hydrochloride) are mediated by a cascade of downstream molecular and cellular events. These long-term neuroadaptive changes involve the modulation of neuronal plasticity and the regulation of gene expression through epigenetic mechanisms. evidence-based-psychiatric-care.org Such alterations are believed to underpin the sustained clinical improvements observed with chronic treatment. nih.gov

Modulation of Neuronal Plasticity

Preclinical research has consistently shown that lurasidone promotes neuronal plasticity. evidence-based-psychiatric-care.org A key target in this process is the Brain-Derived Neurotrophic Factor (BDNF), a neurotrophin crucial for neuronal survival, growth, and synaptic function. nih.gov Chronic administration of lurasidone has been found to increase the expression of BDNF in critical brain regions like the prefrontal cortex and hippocampus. evidence-based-psychiatric-care.orgoup.com

In a study using serotonin transporter knockout (SERT KO) rats, a model for mood disturbances, chronic lurasidone treatment normalized the reduced expression of BDNF in the prefrontal cortex. nih.gov This effect was linked to the regulation of specific BDNF transcripts. nih.gov Similarly, in a study investigating the co-administration of lurasidone and the mood stabilizer valproate, the combination produced a more significant increase in BDNF expression in the ventral hippocampus compared to either drug alone. nih.govresearchgate.net These findings suggest that lurasidone's ability to boost neurotrophic support is a vital downstream mechanism that may contribute to the amelioration of functions that are deteriorated in various psychiatric conditions. nih.govnih.gov

Epigenetic Mechanisms and Gene Transcription Regulation by Lurasidone (Hydrochloride)

Lurasidone has been shown to modulate epigenetic mechanisms that control gene transcription, providing a pathway for inducing lasting changes in brain function. evidence-based-psychiatric-care.org Epigenetic modifications, such as DNA methylation and histone modifications, regulate how genes are expressed without altering the underlying DNA sequence. mdpi.comnih.gov

Studies have demonstrated that lurasidone can influence these processes. For instance, in animal models of chronic stress, which induced hypermethylation of the glucocorticoid responsive element (GRE) of the Gadd45β gene and reduced its expression, lurasidone treatment prevented these epigenetic changes and normalized the gene's expression. mdpi.comnih.gov This suggests lurasidone can counteract the effects of stress by interfering with the epigenetic alterations produced by adverse experiences. mdpi.com

Additionally, research on the combined administration of lurasidone and valproate found that the drug combination regulated histone deacetylases (HDACs), specifically HDAC-2 and HDAC-5. researchgate.netnih.gov Since HDACs play a critical role in chromatin structure and gene transcription, their modulation by lurasidone suggests a mechanism by which it can produce sustained changes in the expression of genes related to neuronal plasticity. nih.govresearchgate.net

| Mechanism | Key Molecule/Process | Observed Effect of Lurasidone | Brain Region | Reference |

|---|---|---|---|---|

| Neuronal Plasticity | Brain-Derived Neurotrophic Factor (BDNF) | Increased/Normalized expression | Prefrontal Cortex, Hippocampus | evidence-based-psychiatric-care.orgnih.govnih.gov |

| Epigenetic Regulation | DNA Methylation (of Gadd45β gene) | Prevented stress-induced hypermethylation | Prefrontal Cortex | mdpi.comnih.gov |

| Gene Transcription | Gadd45β gene expression | Normalized stress-induced reduction | Prefrontal Cortex | mdpi.comnih.gov |

| Epigenetic Regulation | Histone Deacetylases (HDAC-2, HDAC-5) | Modulated expression (with Valproate) | Hippocampus | researchgate.netnih.gov |

Influence on Neurotrophic Factor Expression (e.g., Brain-Derived Neurotrophic Factor, BDNF)

Lurasidone has been shown in preclinical studies to modulate the expression of neurotrophic factors, particularly Brain-Derived Neurotrophic Factor (BDNF), which is crucial for neuronal survival, differentiation, and synaptic plasticity. evidence-based-psychiatric-care.orgresearchgate.net Long-term treatment with antipsychotic drugs can lead to neuroadaptive changes that enhance neuronal plasticity and may improve core symptoms of psychiatric disorders. nih.gov

In rodent models, chronic administration of lurasidone increases the expression of BDNF in key brain regions, including the prefrontal cortex and hippocampus. evidence-based-psychiatric-care.orgresearchgate.netnih.gov Studies using real-time PCR have demonstrated that repeated lurasidone treatment elevates total BDNF mRNA levels in the rat prefrontal cortex and, to a lesser degree, in the hippocampus under basal conditions. nih.gov This increase in BDNF mRNA in the prefrontal cortex is accompanied by an enhancement of mature BDNF protein levels. nih.govresearchgate.net

Furthermore, lurasidone can modulate the responsiveness of neurotrophins to stress, a significant factor in psychiatric disorders. evidence-based-psychiatric-care.orgnih.gov In rats treated with lurasidone, the modulation of BDNF mRNA levels in response to acute stress was significantly potentiated, particularly in the hippocampus. nih.gov This regulation occurs through the selective modulation of different BDNF isoforms. nih.gov The ability of lurasidone to enhance neuroplasticity, which is often impaired in conditions like schizophrenia and mood disorders, may contribute to its long-term therapeutic efficacy. evidence-based-psychiatric-care.org

In animal models of impaired emotional control, such as serotonin transporter knockout (SERT KO) rats, chronic lurasidone treatment has been shown to normalize the reduced expression of BDNF in the prefrontal cortex. oup.com This effect is achieved through the regulation of specific neurotrophin transcripts, primarily exon VI. oup.com Co-administration of lurasidone with the mood stabilizer valproate has also been found to produce a greater increase in BDNF expression in the ventral hippocampus compared to either drug alone, suggesting a synergistic effect on neuroplasticity. nih.gov

Table 1: Effects of Chronic Lurasidone Administration on BDNF Expression in Rats

| Brain Region | Effect on BDNF mRNA | Effect on Mature BDNF Protein | Condition | Reference |

|---|---|---|---|---|

| Prefrontal Cortex | Increased | Increased | Basal | nih.gov |

| Hippocampus | Increased (to a lesser extent) | Not significantly affected | Basal | nih.govresearchgate.net |

| Prefrontal Cortex | Potentiated response | - | Acute Stress | nih.gov |

| Hippocampus | Markedly potentiated response | - | Acute Stress | nih.gov |

| Prefrontal Cortex | Normalized reduced expression | - | SERT KO Model | oup.com |

Preclinical Neurochemical Transmission Modulation (Dopamine, Serotonin, Noradrenaline Systems)

Lurasidone's pharmacological profile is characterized by its multi-receptor binding and its ability to modulate key neurotransmitter systems implicated in psychiatric disorders. nih.gov It acts as a full antagonist at dopamine D2 and serotonin 5-HT2A and 5-HT7 receptors, and as a partial agonist at the 5-HT1A receptor. evidence-based-psychiatric-care.orgnih.govnih.gov

Dopamine System: Lurasidone demonstrates high binding affinity for dopamine D2 receptors (Ki = 0.994 - 1.68 nM). evidence-based-psychiatric-care.orgdrugbank.comcambridge.org In vivo microdialysis studies in rats have shown that lurasidone dose-dependently increases the ratio of the dopamine metabolite 3,4-dihydroxyphenylacetic acid (DOPAC) to dopamine, with a preferential effect in the frontal cortex compared to the striatum. evidence-based-psychiatric-care.orgselleckchem.com This suggests a region-specific modulation of dopamine turnover. Acute administration of lurasidone has been found to increase the release of dopamine in the medial prefrontal cortex (mPFC) and striatal regions. researchgate.net

Serotonin System: Lurasidone has a complex interaction with the serotonin system, showing very high affinity for the 5-HT7 receptor (Ki = 0.495 nM), high affinity for the 5-HT2A receptor (Ki = 0.47 - 2.03 nM), and potent partial agonism at the 5-HT1A receptor (Ki = 6.38 - 6.75 nM). evidence-based-psychiatric-care.orgdrugbank.comcambridge.org The antagonism of 5-HT7 receptors and partial agonism at 5-HT1A receptors are thought to contribute to its antidepressant properties. nih.gov While acute systemic administration in some microdialysis studies did not affect serotonin release, sub-chronic treatment has been shown to enhance serotonergic transmission. nih.gov This delayed effect is proposed to occur via the desensitization of both 5-HT1A and 5-HT7 autoreceptors in the dorsal raphe nucleus. nih.gov The modulation of serotonergic transmission is considered crucial for its therapeutic actions, including effects on mood and cognition. nih.gov

Noradrenaline System: Lurasidone also interacts with noradrenergic receptors, albeit with moderate to lower affinity compared to its primary dopamine and serotonin targets. It displays moderate affinity for α2C-adrenergic receptors (Ki = 10.8 nM) and α2A-adrenergic receptors (Ki = 41 nM), and weaker affinity for α1-adrenergic receptors (Ki = 48 nM). evidence-based-psychiatric-care.orgcambridge.org Preclinical microdialysis studies have demonstrated that effective doses of lurasidone can increase the release of noradrenaline in the insular cortex. nih.gov

Table 2: Receptor Binding Affinities (Ki, nM) of Lurasidone

| Receptor | Ki (nM) | Action | Reference |

|---|---|---|---|

| Dopamine D2 | 0.994 - 1.68 | Antagonist | evidence-based-psychiatric-care.orgdrugbank.comcambridge.org |

| Serotonin 5-HT7 | 0.495 - 0.5 | Antagonist | evidence-based-psychiatric-care.orgdrugbank.com |

| Serotonin 5-HT2A | 0.47 - 2.03 | Antagonist | evidence-based-psychiatric-care.orgdrugbank.comcambridge.org |

| Serotonin 5-HT1A | 6.38 - 6.75 | Partial Agonist | evidence-based-psychiatric-care.orgdrugbank.comcambridge.org |

| Noradrenaline α2C | 10.8 | Antagonist | evidence-based-psychiatric-care.orgdrugbank.comcambridge.org |

| Noradrenaline α2A | 41 | Antagonist | evidence-based-psychiatric-care.org |

| Noradrenaline α1 | 48 | Antagonist | evidence-based-psychiatric-care.orgcambridge.org |

| Serotonin 5-HT2C | 415 | Antagonist | evidence-based-psychiatric-care.orgcambridge.org |

In Vitro Enzyme Inhibition Studies (e.g., hERG channel)

The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel (Kv11.1) that is critical for cardiac repolarization. Inhibition of this channel by various medications is an undesirable property as it can prolong the QT interval of the electrocardiogram, potentially leading to life-threatening arrhythmias. nih.govresearchgate.net Therefore, assessing the potential for hERG channel blockade is a standard part of the preclinical evaluation of new chemical entities.

While specific IC50 values for lurasidone's direct inhibition of the hERG channel are not extensively detailed in the provided search results, related research on voltage-gated potassium (Kv) channels offers relevant insights. A study on rabbit coronary arterial smooth muscle cells investigated the effects of lurasidone on vascular Kv channels. The findings showed that lurasidone inhibits these channels in a dose-dependent manner. nih.govresearchgate.net

The study determined that the inhibitory action of lurasidone is use-dependent and results from a shift in the steady-state inactivation curve. nih.govresearchgate.net Further investigation into specific Kv subtypes revealed that the inhibitory effect of lurasidone was significantly reduced by pretreatment with a Kv1.5 subtype inhibitor, whereas inhibitors for Kv2.1 or Kv7 subtypes did not markedly alter the effect. nih.govresearchgate.net This suggests that lurasidone's inhibitory action on vascular Kv channels primarily targets the Kv1.5 subtype. nih.govresearchgate.net

Table 3: In Vitro Inhibition of Voltage-Gated Potassium (Kv) Channels by Lurasidone

| Channel/Target | IC50 | Primary Subtype | Tissue Source | Reference |

|---|---|---|---|---|

| Vascular Kv Channels | 1.88 ± 0.21 µM | Kv1.5 | Rabbit coronary arterial smooth muscle cells | nih.govresearchgate.net |

Preclinical Pharmacokinetics and Drug Metabolism Research of Lurasidone Hydrochloride

Absorption and Distribution Studies in Animal Models

Preclinical studies in animal models, primarily rats, have been instrumental in characterizing the absorption and distribution profile of lurasidone (B1662784). Following oral administration in rats, lurasidone is absorbed and reaches peak plasma concentrations relatively quickly. nih.gov The absolute oral bioavailability has been reported to be approximately 23% in this species, suggesting a significant portion of the drug undergoes first-pass metabolism. nih.gov Pharmacokinetic analyses in rats have shown that lurasidone exhibits dose-independent kinetics within certain intravenous and oral dose ranges. nih.gov

Distribution studies reveal that lurasidone is extensively distributed throughout the body. In male Sprague-Dawley rats, lurasidone was found in all nine tissues examined, which included the brain, liver, kidneys, heart, spleen, lungs, small intestine, muscle, and adipose tissues. nih.govsci-hub.se The tissue-to-plasma concentration ratios indicated the highest concentrations were in adipose tissue and the small intestine. nih.govsci-hub.se Notably, lurasidone is highly bound to plasma proteins, with an approximate binding of 99.6% in rats, a value that appears to be independent of concentration. nih.gov Studies using radiolabeled lurasidone in Long Evans rats also demonstrated significant distribution to the eyeball, particularly in pigmented tissues. fda.gov

| Tissue | Tissue-to-Plasma Ratio |

|---|---|

| Brain | 1.04 - 1.06 |

| Adipose Tissue | 9.16 |

| Small Intestine | 3.84 |

Metabolic Pathways and Enzyme Systems Involved in Lurasidone (Hydrochloride) Biotransformation

The biotransformation of lurasidone is extensive and primarily occurs in the liver. In vitro and in vivo studies have elucidated the key enzymatic systems and chemical reactions involved in its metabolism.

The metabolism of lurasidone is predominantly mediated by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the principal isoenzyme responsible for its biotransformation. nih.govnih.govmdpi.comnih.gov In vitro studies using human liver microsomes have confirmed the central role of CYP3A4 in lurasidone's metabolic clearance. nih.govresearchgate.net It is important to note that lurasidone is not a significant substrate for other major CYP isoenzymes such as CYP1A1, CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, or CYP2E1. psychopharmacologyinstitute.comfda.gov This specificity for CYP3A4 has significant implications for potential drug-drug interactions. While lurasidone is a substrate for CYP3A4, it has also been shown to be a competitive inhibitor of this enzyme, albeit moderately. nih.gov

Lurasidone undergoes extensive metabolism through several key biotransformation pathways. The primary routes of metabolism include:

Oxidative N-dealkylation: This is a major pathway in the breakdown of lurasidone. nih.govnih.govnih.gov

Hydroxylation of the norbornane (B1196662) or cyclohexane (B81311) ring: This process introduces a hydroxyl group onto these ring structures. nih.govnih.govnih.gov

S-oxidation: This involves the oxidation of the sulfur atom in the lurasidone molecule. nih.govnih.govnih.gov

Reductive cleavage of the isothiazole (B42339) ring: This pathway involves the breaking of the isothiazole ring structure, which may be followed by S-methylation. nih.gov

These metabolic transformations result in a variety of metabolites, some of which retain pharmacological activity.

Excretion Pathways in Preclinical Animal Models

Mass balance studies, typically conducted in preclinical animal models to understand elimination routes, indicate that lurasidone and its metabolites are primarily eliminated through the feces. Following a single oral dose of radiolabeled lurasidone, approximately 80% of the total radioactivity is recovered in the feces, with a smaller portion, around 9%, recovered in the urine. drugbank.comgoodrx.com

Studies in specific preclinical models have provided further insight into distribution and excretion. In Sprague-Dawley rats, for instance, research has shown that lurasidone is excreted into breast milk and is capable of crossing the placental barrier to enter the fetus. goodrx.com

Plasma Protein Binding Research (e.g., Interaction with Human Serum Albumin)

Lurasidone exhibits a high degree of binding to plasma proteins in preclinical in vitro assays. nih.gov Research indicates that it is extensively bound, with estimates around 99.8%, to human serum albumin (HSA) and alpha-1-acid glycoprotein (B1211001) (α1-AGP). psychopharmacologyinstitute.comevidence-based-psychiatric-care.org This high affinity for plasma proteins is a critical factor in its pharmacokinetic profile. nih.gov

Detailed investigations into the molecular interaction between lurasidone and HSA have revealed that lurasidone primarily binds to site I (subdomain IIA) of the albumin protein, near tryptophan residues. nih.gov The binding is characterized as an endothermic and hydrophobic interaction. nih.gov Spectroscopic and molecular docking studies have determined the binding constants, indicating a stable lurasidone-HSA complex. nih.govnih.gov

Importantly, in vitro studies have demonstrated that the potential for displacement interactions at the protein-binding level is low. The binding of lurasidone to serum proteins was not significantly altered by the presence of other drugs such as biperiden, flunitrazepam, haloperidol, or diazepam at clinically relevant concentrations. nih.govtga.gov.au Conversely, lurasidone did not displace these co-incubated drugs from their protein binding sites. nih.gov

| Parameter | Finding | Source |

|---|---|---|

| Extent of Binding | ~99.8% | psychopharmacologyinstitute.comevidence-based-psychiatric-care.org |

| Primary Binding Proteins | Human Serum Albumin (HSA), Alpha-1-acid glycoprotein (α1-AGP) | evidence-based-psychiatric-care.org |

| HSA Binding Site | Primarily Site I (Subdomain IIA) | nih.gov |

| Nature of HSA Interaction | Endothermic, Hydrophobic | nih.gov |

| Displacement Potential | Low; no significant displacement of or by other tested drugs in vitro | nih.govtga.gov.au |

Preclinical Drug-Drug Interaction Mechanisms Involving Lurasidone (Hydrochloride)

Cytochrome P450 Enzyme Inhibition and Induction Studies

In vitro and in vivo preclinical studies have been conducted to evaluate the potential of lurasidone to inhibit or induce cytochrome P450 (CYP) enzymes, a common mechanism for drug-drug interactions.

In vitro studies using human liver microsomes and cDNA-expressed CYP enzymes have shown that lurasidone has an inhibitory effect on several key enzymes. nih.gov Lurasidone moderately inhibits CYP1A2, CYP2C9, CYP2C19, and CYP3A4. drugs.com It also demonstrates a weak competitive inhibition of CYP2D6. drugs.com The inhibitory constants (Ki) from these studies quantify the potency of these interactions.

| CYP Enzyme | Inhibition Type | Ki Value (µM) in Microsomes | Ki Value (µM) in Supersomes | Source |

|---|---|---|---|---|

| CYP1A2 | Mixed | 12.6 | 15.5 | drugs.com |

| CYP2C9 | Mixed | 18 | 3.5 | drugs.com |

| CYP2C19 | Mixed | 18 | 18.4 | drugs.com |

| CYP2D6 | Competitive | 37.5 | 85 | drugs.com |

| CYP3A4 | Competitive | 29.4 | 9.1 | drugs.com |

| CYP Enzyme | Effect | Source |

|---|---|---|

| CYP2B1/2 | Inhibition (Activity, Protein, mRNA) | nih.govnih.govdrugs.com |

| CYP2C11 | Inhibition (Activity, Protein, mRNA) | nih.govnih.govdrugs.com |

| CYP2E1 | Inhibition (Activity, Protein, mRNA) | nih.govnih.govdrugs.com |

| CYP3A1/2 | Induction (Activity, Protein, mRNA) | nih.govnih.govdrugs.com |

Transporter Protein Interactions (e.g., P-glycoprotein, BCRP, OATP1B1, OATP1B3, OCT1, OCT2, OAT1, OAT3, MATE1, MATE2-K, BSEP)

The interaction of lurasidone with various drug transporter proteins has been evaluated in preclinical models to predict potential drug-drug interactions related to transport processes.

P-glycoprotein (P-gp, MDR1): Preclinical data have suggested that lurasidone may act as an inhibitor of P-gp. researchgate.net However, further evaluation indicated that at clinically relevant concentrations, any inhibitory effect on P-gp-mediated transport is likely to be small. tga.gov.au In vitro studies using LLC-PK1 cell lines, which are engineered to express specific transporters, have shown that both lurasidone and its active metabolite, ID-14283, exhibit high permeability. tga.gov.au Crucially, these studies also demonstrated that neither lurasidone nor ID-14283 are substrates for human P-gp (MDR1). nih.govtga.gov.au This is supported by the observation that the ratio of transport across the cell monolayer was similar in cells with and without P-gp expression. tga.gov.au

Other Transporters: Preclinical data regarding the interaction of lurasidone with other specified transporters—including BCRP, OATP1B1, OATP1B3, OCT1, OCT2, OAT1, OAT3, MATE1, MATE2-K, and BSEP—is limited in the currently available scientific literature. Therefore, a definitive preclinical profile of lurasidone as a substrate or inhibitor for these transporters cannot be fully established based on the reviewed sources.

Preclinical Neurobiological and Behavioral Paradigms Investigating Lurasidone Hydrochloride

Evaluation in Animal Models of Cognitive Function

Lurasidone (B1662784) has demonstrated pro-cognitive effects in several animal models that assess memory, cognition, and executive functions. evidence-based-psychiatric-care.orgresearchgate.net

Preclinical data indicate that lurasidone can reverse learning and memory impairments induced by the N-methyl-D-aspartate (NMDA) receptor antagonist MK-801 in rodents. nih.gov In rat models, lurasidone has been shown to potently reverse learning impairment induced by MK-801 in the passive avoidance test. nih.govsemanticscholar.orgresearchgate.net Further studies using the Morris water maze (MWM) and radial-arm maze (RAM) tests in rats also demonstrated that lurasidone could reverse MK-801-induced impairments in learning and memory. nih.govnih.gov Specifically, it reversed learning impairment in the MWM test and reference memory impairment in the RAM test. nih.govnih.gov Notably, other antipsychotics like risperidone, clozapine, aripiprazole, and haloperidol did not show the same reversal effects in these tasks. nih.gov The effectiveness of lurasidone in these models suggests its potential to be beneficial for treating cognitive impairments. researchgate.net

Lurasidone's pro-cognitive effects are thought to be mediated by its unique receptor binding profile, particularly its high affinity for serotonin (B10506) 5-HT₇ and 5-HT₁ₐ receptors. researchgate.net Blockade of 5-HT₇ receptors, coupled with partial agonism at 5-HT₁ₐ receptors, is a potential mechanism for its cognitive-enhancing effects. nih.govresearchgate.net

| Animal Model | Impairment Inducer | Key Findings | Citations |

|---|---|---|---|

| Rat Passive Avoidance Test | MK-801 | Lurasidone potently reversed learning impairment. | nih.govsemanticscholar.orgresearchgate.net |

| Morris Water Maze (MWM) Test | MK-801 | Lurasidone potently reversed MK-801-induced learning impairment. | nih.govnih.gov |

| Radial-Arm Maze (RAM) Test | MK-801 | Lurasidone potently reversed MK-801-induced reference memory impairment. | nih.govnih.gov |

Lurasidone has also been evaluated in models of executive function. In studies with naive common marmosets, lurasidone, unlike other antipsychotics such as olanzapine and haloperidol, improved cognition related to executive function in the object retrieval with detours (ORD) task. researchgate.net It dose-dependently increased the success rate in the difficult trial of this task. researchgate.net Furthermore, lurasidone reversed the novel object recognition (NOR) deficit induced by subchronic administration of phencyclidine (PCP), another NMDA receptor antagonist. researchgate.net These findings suggest that lurasidone may be particularly effective in improving cognitive functions associated with the prefrontal cortex. researchgate.net

Assessment in Animal Models of Mood and Affective States

Preclinical studies have demonstrated that lurasidone exhibits antidepressant and anxiolytic-like effects in rodent models. evidence-based-psychiatric-care.org

Lurasidone has shown antidepressant properties in various rodent models of depression. nih.gov In the mouse tail suspension and forced swim tests, lurasidone decreased immobility, which is indicative of an antidepressant-like response. nih.govresearchgate.net This effect was found to be dependent on functional 5-HT₇ receptors, as it was absent in mice lacking this receptor. nih.govresearchgate.net In the repeated open-space swim test, lurasidone was able to reverse the despair induced by repeated swims, similar to the conventional antidepressant citalopram. nih.gov

In the chronic mild stress (CMS) model in rats, a paradigm that induces anhedonia (a core symptom of depression), chronic treatment with lurasidone has been shown to normalize this anhedonic phenotype. nih.govnih.govresearchgate.net The therapeutic effect of lurasidone in this model develops progressively, with a full recovery of the anhedonic behavior observed after several weeks of treatment. nih.gov Studies have shown that even after two weeks of treatment, a significant portion of animals show a full recovery, which is associated with increased activation of the prefrontal cortex. nih.govresearchgate.net Lurasidone has also been shown to reverse the anhedonic phenotype in female rats exposed to CMS. unimi.it

| Animal Model | Key Findings | Citations |

|---|---|---|

| Mouse Tail Suspension Test | Decreased immobility, indicating an antidepressant-like effect. | nih.govresearchgate.net |

| Mouse Forced Swim Test | Decreased immobility, indicating an antidepressant-like effect. | nih.govnih.govresearchgate.net |

| Repeated Open-Space Swim Test | Reversed despair induced by repeated swims. | nih.gov |

| Rat Chronic Mild Stress (CMS) Model | Normalized anhedonic phenotype. | nih.govnih.govresearchgate.net |

Preclinical studies in rodents have suggested that lurasidone possesses anxiolytic effects. evidence-based-psychiatric-care.org In a post-hoc analysis of a study on major depressive disorder with mixed features and anxiety, lurasidone treatment was associated with significant improvement in anxiety symptoms. researchgate.netcambridge.org The anxiolytic efficacy of lurasidone is considered a potentially useful aspect of its therapeutic profile. cambridge.org

Neurobiological Substrates of Preclinical Behavioral Effects

The behavioral effects of lurasidone in preclinical models are associated with its unique multi-receptor binding profile and its ability to modulate neuroplasticity. nih.gov Lurasidone is a potent antagonist of dopamine (B1211576) D₂ and serotonin 5-HT₂ₐ and 5-HT₇ receptors, and a partial agonist of 5-HT₁ₐ receptors. evidence-based-psychiatric-care.org It has negligible affinity for histamine (B1213489) H₁ and muscarinic M₁ receptors, which may contribute to its favorable cognitive profile. evidence-based-psychiatric-care.orgnih.gov

The pro-cognitive effects of lurasidone are strongly linked to its potent antagonism of 5-HT₇ receptors and partial agonism of 5-HT₁ₐ receptors. nih.govresearchgate.net The 5-HT₇ receptors are highly expressed in brain regions crucial for learning and memory, such as the hippocampus and cortex. psychiatrist.com

The antidepressant-like effects of lurasidone appear to be mediated, at least in part, by its antagonist activity at 5-HT₇ receptors. nih.govnih.govresearchgate.net This is supported by findings that the antidepressant-like effects of lurasidone are absent in 5-HT₇ knockout mice. nih.govresearchgate.net

At a cellular level, lurasidone has been shown to promote neuronal plasticity and increase the expression of brain-derived neurotrophic factor (BDNF) in cortical and limbic brain regions. evidence-based-psychiatric-care.orgresearchgate.net In the CMS model, lurasidone treatment normalized the expression of BDNF transcripts in the prefrontal cortex. nih.gov Chronic lurasidone was also able to restore the reduced expression of GABAergic markers in serotonin transporter knockout rats, suggesting a modulatory effect on the GABAergic system. nih.gov Furthermore, microdialysis studies have shown that lurasidone can increase the release of dopamine and acetylcholine in the rat prefrontal cortex, which may be due to its modulation of 5-HT₁ₐ and 5-HT₇ receptors. nih.gov

Alterations in Synaptic Plasticity

Lurasidone has been shown in preclinical studies to promote neuronal plasticity, a fundamental process for learning, memory, and cognitive function that is often impaired in severe mental illnesses. evidence-based-psychiatric-care.orgresearchgate.net At a cellular level, lurasidone's influence on synaptic plasticity is significantly linked to its interaction with the glutamatergic system, particularly the N-Methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic transmission and plasticity. nih.govbrieflands.com

In vivo administration of lurasidone in rats leads to a significant and selective enhancement of NMDA receptor-mediated synaptic responses in frontal cortical pyramidal neurons. nih.gov This functional enhancement is associated with an increased surface expression of NMDA receptor subunits, specifically NR2A and NR2B. nih.gov The availability of these subunits is a determining factor in the number of functional NMDA receptors at the synapse, suggesting that lurasidone may either increase the delivery of these receptors to the synapse or decrease their removal. nih.gov This effect appears to be mediated primarily through its potent antagonism of the serotonin 5-HT₇ receptor. nih.gov Studies have shown that a selective 5-HT₇ receptor antagonist can mimic lurasidone's enhancing effect on NMDA receptor responses, whereas a dopamine D₂ receptor antagonist does not produce the same outcome. nih.gov

Furthermore, lurasidone consistently demonstrates the ability to modulate the expression of Brain-Derived Neurotrophic Factor (BDNF), a key neurotrophin vital for neuronal survival, growth, and the regulation of synaptic plasticity. evidence-based-psychiatric-care.orgbrieflands.comnih.gov Chronic treatment with lurasidone increases total BDNF mRNA levels and enhances mature BDNF protein levels in the prefrontal cortex and hippocampus of rats. nih.govresearchgate.net This modulation is not uniform; lurasidone selectively regulates different BDNF transcripts, suggesting a finely tuned mechanism of action. nih.gov For instance, in animal models of impaired emotional control, lurasidone normalized the reduced expression of BDNF, particularly affecting transcripts with exon VI, which are involved in the dendritic targeting of the neurotrophin. nih.govoup.com The ability of lurasidone to restore BDNF deficits has also been observed in models of prenatal stress, where adolescent treatment prevented the reduction of BDNF expression in adulthood. evidence-based-psychiatric-care.orgunimi.it

The impact on synaptic structure is further supported by findings that lurasidone can reverse stress-induced deficits in the expression of Postsynaptic Density Protein-95 (Psd-95), a critical scaffolding protein that anchors glutamate receptors at the postsynaptic terminal. nih.gov By restoring levels of BDNF and Psd-95, lurasidone may help ameliorate the synaptic deficits associated with stress-related and psychiatric disorders. nih.gov

Table 1: Effects of Lurasidone on Synaptic Plasticity Markers in Preclinical Models This table is interactive. You can sort and filter the data.

| Marker | Model System | Brain Region | Observed Effect | Putative Mechanism | Reference(s) |

|---|---|---|---|---|---|

| NMDA Receptor Function | Rat (in vivo) | Prefrontal Cortex | Enhanced NMDA-mediated synaptic responses. | 5-HT₇ receptor antagonism. | nih.gov |

| NMDA Receptor Expression | Rat (in vivo) | Prefrontal Cortex | Increased surface expression of NR2A and NR2B subunits. | Increased delivery or decreased internalization of receptors. | nih.gov |

| BDNF mRNA | Rat (basal & stress) | Prefrontal Cortex, Hippocampus | Increased total BDNF mRNA levels; potentiated stress-response modulation. | Regulation of specific BDNF transcripts. | nih.govoup.com |

| BDNF Protein | Rat (basal) | Prefrontal Cortex | Increased mature BDNF protein levels. | Increased gene transcription and translation. | nih.govresearchgate.net |

| BDNF Expression | SERT KO Rat | Prefrontal Cortex | Normalized reduced BDNF expression (specifically exon VI). | Transcript-specific regulation. | nih.govoup.com |

| Psd-95 Expression | Rat (chronic stress) | Prefrontal Cortex | Normalized stress-induced deficits in Psd-95. | Modulation of synaptic protein synthesis. | nih.gov |

Neurotransmitter System Modulation Underlying Behavioral Outcomes

Lurasidone's behavioral effects in preclinical models are underpinned by its complex and unique receptor binding profile, which allows it to modulate multiple neurotransmitter systems simultaneously. evidence-based-psychiatric-care.org It exhibits high affinity for dopamine D₂, serotonin 5-HT₂ₐ, and 5-HT₇ receptors, where it acts as an antagonist. evidence-based-psychiatric-care.orgportico.org Additionally, it functions as a partial agonist at the 5-HT₁ₐ receptor. evidence-based-psychiatric-care.orgnih.gov This multi-receptor action contrasts with other antipsychotics and is thought to contribute to its specific therapeutic profile. portico.org

Dopaminergic System: As a potent D₂ receptor antagonist, lurasidone modulates dopaminergic transmission. evidence-based-psychiatric-care.orgportico.org Positron Emission Tomography (PET) studies in healthy subjects have quantified this interaction, showing that lurasidone achieves significant D₂ receptor occupancy levels in the striatum, putamen, and caudate nucleus. johnshopkins.edu Preclinical microdialysis studies in rats have demonstrated that lurasidone dose-dependently increases the release of dopamine and its metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC), preferentially in the frontal cortex compared to the striatum. evidence-based-psychiatric-care.orgresearchgate.net This regional selectivity may be relevant to its efficacy in improving cognitive functions while having a lower potential for certain motor side effects.

Glutamatergic and GABAergic Systems: Lurasidone indirectly modulates the primary excitatory (glutamate) and inhibitory (GABA) neurotransmitter systems. In animal models where NMDA receptor antagonists like MK-801 are used to induce psychosis-like states, lurasidone can prevent the resulting functional abnormalities in thalamocortical glutamatergic transmission. nih.govnih.gov This effect is mediated by its blockade of 5-HT₇ receptors in the mediodorsal thalamic nucleus (MDTN), which inhibits excessive glutamate release in the insular cortex. nih.govnih.gov Systemic administration of an effective dose of lurasidone has been shown to increase extracellular levels of L-glutamate in the insula and MDTN. nih.gov Lurasidone also restores the expression of various GABAergic markers that are reduced in genetic animal models of mood disturbances, suggesting it can normalize inhibitory neurotransmission in the prefrontal cortex. nih.govoup.com

Table 2: Lurasidone's Receptor Binding Profile and Effects on Neurotransmitter Release This table is interactive. You can sort and filter the data.

| Receptor/Neurotransmitter | Action | Binding Affinity (Ki, nM) | Brain Region | Effect on Release | Reference(s) |

|---|---|---|---|---|---|

| Dopamine D₂ | Antagonist | 1.68 | Prefrontal Cortex, Striatum, Nucleus Accumbens | Increased Dopamine efflux. | portico.orgresearchgate.netnih.gov |

| Serotonin 5-HT₂ₐ | Antagonist | 2.03 | N/A | Contributes to modulation of dopamine and serotonin systems. | evidence-based-psychiatric-care.orgportico.org |

| Serotonin 5-HT₇ | Antagonist | 0.495 | Thalamus, Prefrontal Cortex, Hippocampus | Mediates increased dopamine efflux; inhibits excessive glutamate release. | portico.orgnih.govnih.gov |

| Serotonin 5-HT₁ₐ | Partial Agonist | 6.75 | Prefrontal Cortex, Hippocampus | Mediates increased dopamine efflux. | portico.orgnih.gov |

| Glutamate | Indirect Modulator | N/A | Insular Cortex, Mediodorsal Thalamic Nucleus | Increased extracellular levels; prevents NMDA antagonist-induced release. | nih.govnih.gov |

| GABA | Indirect Modulator | N/A | Prefrontal Cortex | Restores expression of GABAergic markers. | nih.govoup.com |

Gene Expression and Molecular Signaling Pathways Associated with Behavioral Changes

Lurasidone's impact on behavior is rooted in its ability to induce neuroadaptive changes at the molecular level, including the modulation of gene expression and intracellular signaling pathways. evidence-based-psychiatric-care.org These long-term changes may underlie its sustained therapeutic effects. nih.gov

Gene Expression: A primary finding in preclinical research is lurasidone's robust effect on the expression of the gene for BDNF. evidence-based-psychiatric-care.orgresearchgate.netnih.gov As detailed previously, chronic lurasidone treatment upregulates BDNF mRNA and protein, which is critical for neuronal plasticity and resilience. nih.govresearchgate.net Beyond BDNF, lurasidone also modulates the expression of genes responsive to glucocorticoids, which are involved in the stress response. mdpi.com In rats exposed to chronic stress, lurasidone normalizes the stress-induced downregulation of genes such as Gadd45β (Growth Arrest and DNA Damage-inducible beta) and Gilz (Glucocorticoid-Induced Leucine Zipper). mdpi.comresearchgate.net This is achieved, in part, through epigenetic mechanisms; lurasidone prevents the stress-induced hypermethylation of the glucocorticoid response element (GRE) in the Gadd45β gene promoter, thereby restoring its normal expression. mdpi.comresearchgate.net In female rats vulnerable to chronic stress, lurasidone was also found to normalize the expression of immune and inflammatory markers, such as Complement C3 and C4, and cytokines like INFß and Il1ß in the hippocampus. nih.gov

Molecular Signaling Pathways: Lurasidone influences key intracellular signaling cascades that regulate protein synthesis, cell survival, and synaptic function. In animal models of depression, chronic lurasidone treatment was shown to normalize stress-induced deficits in the mTOR (mammalian target of rapamycin) signaling pathway. nih.gov Specifically, lurasidone restored levels of phosphorylated mTOR, a key regulator of local protein translation at the synapse. nih.gov This suggests that lurasidone can directly influence the machinery responsible for building and modifying synaptic connections.

Genome-wide association studies and pathway analyses have implicated other signaling pathways in the early response to lurasidone. nih.govresearchgate.net These include the Sonic hedgehog (SHH) signaling pathway, which plays a role in adult neurogenesis and is modulated by dopamine and serotonin receptors that are primary targets of lurasidone. researchgate.net Additionally, pathways involving calmodulin and CaMKII, a central signaling protein that regulates gene expression in response to neurotransmitter activity, have been associated with treatment response. nih.govresearchgate.net

Table 3: Modulation of Gene Expression and Signaling Pathways by Lurasidone This table is interactive. You can sort and filter the data.

| Target Gene/Pathway | Preclinical Model | Brain Region | Effect of Lurasidone | Associated Behavioral Outcome | Reference(s) |

|---|---|---|---|---|---|

| ***Bdnf* Gene Expression** | Rat (basal & stress) | Prefrontal Cortex, Hippocampus | Increased mRNA and protein expression. | Improved cognitive function and mood. | evidence-based-psychiatric-care.orgnih.govresearchgate.net |

| Glucocorticoid-Responsive Genes (Gadd45β, Gilz) | Rat (chronic stress) | Prefrontal Cortex | Normalized stress-induced downregulation. | Amelioration of depressive-like behavior. | mdpi.comresearchgate.net |

| DNA Methylation (Gadd45β promoter) | Rat (chronic stress) | Prefrontal Cortex | Prevented stress-induced hypermethylation. | Reversal of stress-induced molecular changes. | mdpi.comresearchgate.net |

| Immune/Inflammatory Genes (C3, C4, INFß, Il1ß) | Female Rat (chronic stress) | Hippocampus | Normalized stress-induced elevation. | Reversal of anhedonic phenotype. | nih.gov |

| mTOR Signaling Pathway | Rat (chronic stress) | Prefrontal Cortex | Restored levels of phosphorylated mTOR. | Antidepressant properties. | nih.gov |

| Sonic Hedgehog (SHH) Signaling | Human (GWAS data) | N/A (implicated) | Putative stimulation of the pathway. | Early antipsychotic action, potential for neurogenesis. | nih.govresearchgate.net |

Structure Activity Relationship Sar Studies and Analogue Development for Lurasidone Hydrochloride

Elucidation of Key Structural Features for Lurasidone (B1662784) (Hydrochloride) Receptor Interactions

Lurasidone's primary mechanism of action involves high-affinity antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A and 5-HT7 receptors. nih.govpatsnap.com It also acts as a partial agonist at the serotonin 5-HT1A receptor. nih.gov This multi-receptor interaction is believed to be responsible for its efficacy against both positive and negative symptoms of schizophrenia, as well as its antidepressant properties. nih.govpatsnap.com

The key structural features of lurasidone responsible for these interactions include:

The Benzisothiazole Moiety: This group, connected to a piperazine (B1678402) ring, is a common feature in several antipsychotic drugs and is crucial for high-affinity binding to the dopamine D2 receptor.

The Piperazine Ring: This central linker connects the benzisothiazole group to the rest of the molecule and plays a significant role in orienting the molecule within the receptor binding pockets.

The Bicyclic Imide Moiety: This rigid, bridged ring system ((3aR,4S,7R,7aS)-hexahydro-4,7-methano-2H-isoindole-1,3-dione) is a distinguishing feature of lurasidone. Research into the development of lurasidone revealed that the carbonyl groups within this imide structure are essential for antagonism at both D2 and 5-HT2A receptors, likely through hydrogen bonding. sumitomo-chem.co.jp

The Cyclohexylmethyl Linker: This component connects the piperazine ring to the imide moiety, providing the optimal spatial arrangement for simultaneous interaction with the respective receptors.

Lurasidone's receptor binding profile is characterized by high affinity for its primary targets and notably low affinity for receptors associated with common antipsychotic side effects, such as histamine (B1213489) H1 and muscarinic M1 receptors. nih.govevidence-based-psychiatric-care.org This selectivity is a key aspect of its design and contributes to a more favorable side-effect profile regarding sedation, weight gain, and anticholinergic effects. nih.govresearchgate.net

Table 1: Receptor Binding Affinities (Ki) of Lurasidone

| Receptor | Affinity (Ki, nM) | Functional Activity |

| Serotonin 5-HT2A | 0.47 drugbank.com | Antagonist nih.gov |

| Serotonin 5-HT7 | 0.495 drugbank.com | Antagonist nih.govnih.gov |

| Dopamine D2 | 0.994 drugbank.com | Antagonist nih.govnih.gov |

| Serotonin 5-HT1A | 6.38 drugbank.com | Partial Agonist nih.govnih.gov |

| Noradrenaline α2C | 10.8 drugbank.com | Antagonist nih.gov |

| Noradrenaline α2A | Weak Affinity nih.gov | - |

| Serotonin 5-HT2C | Weak Affinity nih.gov | - |

| Histamine H1 | Negligible nih.govevidence-based-psychiatric-care.org | - |

| Muscarinic M1 | Negligible nih.govevidence-based-psychiatric-care.org | - |

Rational Design and Synthesis of Novel Lurasidone (Hydrochloride) Analogues

The development of lurasidone was a result of a rational drug design strategy that originated from research on the anxiolytic agent tandospirone. sumitomo-chem.co.jp The initial goal was to build upon the selective 5-HT1A agonism of tandospirone to create a treatment for schizophrenia that also possessed anxiolytic properties. To achieve the profile of a second-generation antipsychotic, the primary objective was to incorporate potent dopamine D2 and serotonin 5-HT2A receptor antagonism into the molecular backbone. sumitomo-chem.co.jp

The synthetic strategy involved extensive modifications to the core structure of tandospirone. Researchers systematically altered different parts of the molecule, including the imide moiety and the linker region, to optimize receptor binding and functional activity. sumitomo-chem.co.jp

Key findings from these analogue development studies include:

Imide Moiety Modifications: It was discovered that a wide variety of structures, including both saturated and unsaturated, as well as aryl and alkyl groups, could be substituted on the imide moiety while maintaining binding affinity for D2 and 5-HT2A receptors. This suggests a degree of structural flexibility is tolerated in this region of the molecule. However, the presence of the carbonyl groups for hydrogen bonding was deemed essential for antagonistic activity. sumitomo-chem.co.jp

Linker Moiety Modifications: The length and rigidity of the linker connecting the piperazine core to the imide group were systematically adjusted to maximize affinity and achieve the desired balance of receptor interactions.

The synthesis of lurasidone hydrochloride on an industrial scale involves the condensation reaction of two key intermediates: (3aR,7aR)-4'-(1,2-Benzisothiazol-3-yl)octahydrospiro[2H-isoindole-2,1'-piperazinium] Methanesulfonate and (3aR,4S,7R,7aS)-4,7-Methano-1H-isoindole-1,3(2H)-dione. chemicalbook.com This reaction is typically carried out in a solvent such as toluene (B28343) with a base like potassium carbonate, followed by treatment with hydrochloric acid in isopropanol to isolate the final hydrochloride salt. chemicalbook.com

Preclinical Pharmacological Evaluation of Novel Lurasidone (Hydrochloride) Derivatives

Lurasidone and its derivatives underwent extensive preclinical evaluation to characterize their pharmacological effects. These studies utilized both in vitro functional assays and in vivo animal models to predict therapeutic efficacy and potential side effects.

In vitro functional assays confirmed that lurasidone acts as an antagonist at D2 and 5-HT7 receptors and as a partial agonist at the 5-HT1A receptor subtype. nih.gov The metabolism of lurasidone also produces derivatives, some of which retain pharmacological activity. For instance, two active metabolites, ID-14283 and ID-14326, have been identified. evidence-based-psychiatric-care.orgnih.gov

In vivo studies in animal models provided further evidence for lurasidone's potential as an effective antipsychotic with a favorable safety profile:

Antipsychotic Activity: In rat models, lurasidone demonstrated potent effects predictive of antipsychotic efficacy, such as the inhibition of methamphetamine-induced hyperactivity and apomorphine-induced stereotyped behavior. nih.gov

Extrapyramidal Effects: Lurasidone showed only weak extrapyramidal effects in rodent models, a significant advantage over many first-generation antipsychotics. nih.gov

Cognitive and Mood Effects: In animal models of anxiety and depression, treatment with lurasidone was associated with significant improvement, likely related to its potent 5-HT7 antagonism and 5-HT1A partial agonism. nih.govnih.gov Studies in rats also showed improved cognitive effects in various learning and memory impairment models. nih.govresearchgate.net

Metabolic Profile: Preclinical evaluation in rats, using glucose tolerance tests, indicated a relatively benign metabolic profile for lurasidone compared to other atypical antipsychotics like olanzapine. plos.org

These preclinical findings demonstrated that lurasidone possesses a unique pharmacological profile, combining antipsychotic activity with potential anxiolytic, antidepressant, and pro-cognitive effects, alongside a reduced liability for extrapyramidal and metabolic side effects. nih.govnih.gov

Table 2: Preclinical In Vivo Models and Effects of Lurasidone

| Animal Model | Purpose | Observed Effect of Lurasidone |

| Methamphetamine-induced hyperactivity (rats) | Predicts antipsychotic activity | Potent inhibition of hyperactivity nih.gov |

| Apomorphine-induced stereotypy (rats) | Predicts D2 receptor antagonism | Inhibition of stereotyped behavior nih.gov |

| Animal models of anxiety and depression | Predicts anxiolytic/antidepressant effects | Significant improvement in relevant behaviors nih.gov |

| Learning and memory impairment models (rats) | Predicts pro-cognitive effects | Improved cognitive performance nih.govresearchgate.net |

| Glucose Tolerance Test (rats) | Assesses metabolic side-effects | Relatively benign metabolic profile plos.org |

Analytical Methodologies for Quantification of Lurasidone Hydrochloride and Its Metabolites

Chromatographic Techniques for Lurasidone (B1662784) (Hydrochloride) Quantification

Chromatographic methods are widely employed for the determination of Lurasidone due to their high specificity, sensitivity, and ability to separate the drug from its impurities and metabolites.

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is a cornerstone for the routine analysis of Lurasidone (Hydrochloride). scispace.comresearchgate.netwisdomlib.org These methods are valued for their accuracy, precision, and reliability in quantifying the drug in both bulk and tablet dosage forms. scispace.comwisdomlib.org

The development of an RP-HPLC method involves optimizing several parameters, including the column, mobile phase composition, flow rate, and detection wavelength. A common approach utilizes a C18 column, which is a versatile stationary phase suitable for separating non-polar to moderately polar compounds like Lurasidone. scispace.comnih.govjopcr.com The mobile phase typically consists of a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. scispace.comjopcr.comresearchgate.net The pH of the buffer is a critical parameter that can be adjusted to achieve optimal separation and peak shape. scispace.com Detection is most frequently performed using a PDA detector set at the maximum absorption wavelength (λmax) of Lurasidone, which is consistently reported to be around 230 nm. scispace.com

Several studies have reported validated RP-HPLC methods for Lurasidone analysis. For instance, one method employed a Prontosil C18 column with a mobile phase of phosphate buffer (pH 3.0) and acetonitrile (55:45 v/v) at a flow rate of 1.0 ml/min, achieving a retention time of approximately 4.5 minutes. scispace.com Another method used a Welchrom C18 column with a mobile phase of 10mM phosphate buffer and acetonitrile, resulting in a retention time of 4.333 minutes. wisdomlib.org These methods demonstrate the simplicity and rapidity that can be achieved with HPLC for quality control purposes. scispace.comwisdomlib.org

Table 1: Examples of Reported HPLC Methods for Lurasidone (Hydrochloride) Quantification

| Column | Mobile Phase | Flow Rate (ml/min) | Detection Wavelength (nm) | Retention Time (min) | Reference |

|---|---|---|---|---|---|

| Prontosil C18, AQ (100 mm×4.6 mm, 3 µm) | Phosphate buffer (pH 3.0): Acetonitrile (55:45 v/v) | 1.0 | 230 | 4.505 | scispace.com |

| Thermo ODS, C18 (150 x 4.6 mm, 5µ) | Sodium dihydrogen ortho phosphate buffer (pH 6.5): Acetonitrile (60:40) | 0.8 | 230 | 3.33 | jopcr.com |

| Welchrom C18 (4.6 X 250mm, 5µm) | 10mM Phosphate buffer (pH 3.0): Acetonitrile (50:50 v/v) | 1.0 | 235 | 4.333 | amazonaws.com |